molecular formula C22H13ClF3N3O2 B3004732 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 941877-17-4

2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3004732
CAS No.: 941877-17-4
M. Wt: 443.81
InChI Key: POKGNDOFCCOXMX-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative featuring a 6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl core linked to an N-(3,4-difluorophenyl)acetamide moiety. Quinazolinones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The structural uniqueness of this compound lies in its trifluorinated aromatic systems (2-fluorophenyl and 3,4-difluorophenyl groups), which enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. The chloro substituent at position 6 of the quinazolinone ring may further modulate electronic properties and binding interactions with biological targets .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)24)28-22(31)29(19)11-20(30)27-13-6-7-17(25)18(26)10-13/h1-10H,11H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGNDOFCCOXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(3,4-difluorophenyl)acetamide is a member of the quinazolinone class of compounds, which are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C23H17ClF2N3O3
  • Molecular Weight : 437.86 g/mol
  • Structural Features : The compound contains a quinazolinone core with chloro and fluorophenyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in metabolic pathways. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production .
  • Receptor Modulation : By binding to specific receptors, it can influence cellular signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : The compound can modulate the expression of genes involved in disease progression, particularly in cancer cells .

Anticancer Properties

Research indicates that derivatives of quinazolinones exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain phenylacetamide derivatives demonstrated IC50 values as low as 52 µM against prostate carcinoma (PC3) cells .
CompoundCancer Cell LineIC50 (µM)
2bPC352
2cMCF-780
ImatinibPC340

Antimicrobial Activity

The compound has also been evaluated for antimicrobial potential:

  • Screening against Bacteria : In studies involving N-substituted phenylacetamides, compounds with similar structures were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria like E. coli and yeast species .

Case Studies

  • Anticancer Activity : A study synthesized various quinazolinone derivatives and assessed their anticancer properties using MTS assays. The results indicated that compounds with specific substituents exhibited enhanced cytotoxicity against prostate cancer cells compared to standard drugs like imatinib .
  • Antimicrobial Efficacy : Another research effort screened newly synthesized chloroacetamides for antimicrobial activity using quantitative structure-activity relationship (QSAR) analysis. The findings highlighted the importance of substituent positioning on the phenyl ring for effective antimicrobial action .

Scientific Research Applications

The unique structural features of this compound contribute to its diverse biological activities. The following table summarizes the observed effects of the compound across different activity types:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in various cancer cell lines
AntimicrobialExhibits activity against certain bacterial strains
Anti-inflammatoryReduces inflammation markers in vitro

Anticancer Applications

Research indicates that the compound exhibits significant cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). In vitro studies have demonstrated that the IC50 values for these cell lines are lower than those of standard chemotherapeutics like doxorubicin, indicating its potential as a therapeutic agent. The mechanism of action may involve:

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Inhibition Zones : Significant inhibition zones were observed against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests a mechanism that could be exploited for treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Study : A study involving MCF7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating higher potency than conventional treatments.
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential clinical applications.
  • Anti-inflammatory Mechanism : Research conducted on macrophage cultures indicated that the compound effectively downregulated pro-inflammatory cytokines, providing insights into its potential use in managing chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

  • Quinazolinone vs. Pyridazinone: The compound N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide () replaces the quinazolinone core with a pyridazinone system. Pyridazinones exhibit distinct electronic profiles due to their two adjacent nitrogen atoms, which may alter hydrogen-bonding interactions with targets compared to the quinazolinone’s fused benzene-diazine structure. The 3,4-dimethoxyphenyl group in this analog introduces electron-donating effects, contrasting with the electron-withdrawing fluoro and chloro groups in the target compound .
  • Quinazolinone vs. Naphthyridine: Goxalapladib () features a 1,8-naphthyridine core, which provides a larger π-conjugated system. This structural difference could enhance binding to hydrophobic pockets in enzymes or receptors, but it may also increase molecular weight and reduce solubility compared to the target compound’s simpler quinazolinone scaffold .

Substituent Effects on the Acetamide Moiety

  • Fluorination Patterns :
    The N-(3,4,5-trifluorophenyl)acetamide group in 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide () introduces three fluorine atoms, increasing lipophilicity (logP) compared to the target compound’s 3,4-difluorophenyl group. However, excessive fluorination may reduce solubility and increase toxicity risks .

  • Chloro vs. Methoxy Substituents: The N-(3,4-dimethoxyphenyl)acetamide group in N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide () replaces fluorine with methoxy groups, which are electron-donating. This substitution could alter metabolic pathways (e.g., demethylation susceptibility) and reduce oxidative stability compared to the target compound’s fluorinated system .

Pharmacokinetic and Physicochemical Properties

Compound Core Structure Acetamide Substituent logP* Solubility (µg/mL)* Metabolic Stability (t₁/₂, h)*
Target Compound Quinazolinone 3,4-Difluorophenyl 3.8 12.5 6.2
N-(3-Chloro-4-fluorophenyl)-... (E5) Pyridazinone 3-Chloro-4-fluorophenyl 3.2 18.9 5.8
Goxalapladib (E9) Naphthyridine 4’-(Trifluoromethyl)biphenyl 5.1 2.3 8.7
ZINC08993868 (E3) Quinazolinone 3-Fluorophenethyl 3.5 9.8 4.5

*Estimated values based on structural analogs and computational models.

  • Key Observations :
    • The target compound’s moderate logP (3.8) balances lipophilicity and solubility, making it more drug-like than highly fluorinated analogs (e.g., ).
    • The 3,4-difluorophenyl group enhances metabolic stability (t₁/₂ = 6.2 h) compared to ZINC08993868 (t₁/₂ = 4.5 h), likely due to reduced oxidative metabolism at fluorine-substituted positions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this quinazolinone-acetamide derivative, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between substituted quinazolinone intermediates and fluorophenyl acetamide moieties. A typical approach involves activating carboxylic acids (e.g., 4-chlorophenylacetic acid) with carbodiimide reagents (e.g., EDCI) in dichloromethane, followed by coupling with 3,4-difluoroaniline under controlled temperatures (273 K). Crystallization from dichloromethane/ethyl acetate (1:1) yields pure product . Optimization may focus on solvent choice (polar aprotic vs. chlorinated solvents), catalyst loading, and reaction time to improve yield and reduce side products.

Q. How is the molecular structure confirmed post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) and hydrogen-bonding patterns (N–H⋯O chains along [100]) validate the stereochemistry . Complementary techniques include:

  • NMR : ¹H and ¹³C NMR to confirm proton environments (e.g., acetamide NH at δ 7.69 ppm) and carbon assignments .
  • HRMS : To verify molecular weight (e.g., 394.382 g/mol for a related fluorophenyl acetamide) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria).
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ calculation).
  • Anti-inflammatory : COX-2 inhibition via ELISA.
    Ensure assays use positive controls (e.g., doxorubicin for anticancer) and statistical validation (e.g., ANOVA for dose-response curves) .

Advanced Research Questions

Q. How can conflicting bioactivity data between structural analogs be resolved?

  • Methodological Answer : Contradictions may arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Strategies include:

  • SAR Analysis : Compare analogs with systematic substitutions (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) to identify critical pharmacophores.
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase domains).
  • Metabolic Stability Testing : LC-MS to evaluate degradation pathways in hepatic microsomes .

Q. What experimental design principles apply to optimizing pharmacokinetic properties?

  • Methodological Answer : Use a factorial design to test variables:

  • Lipophilicity : LogP adjustments via substituent modification (e.g., replacing chloro with methoxy groups).
  • Solubility : Co-solvent systems (e.g., PEG-400/water) for in vivo dosing.
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
    Include negative controls and replicate measurements to minimize variability .

Q. How can crystallographic data inform polymorph screening?

  • Methodological Answer : Analyze packing motifs (e.g., C–H⋯O/F interactions) from X-ray data to predict stable polymorphs. Techniques include:

  • PXRD : Compare experimental vs. simulated patterns to detect new forms.
  • DSC/TGA : Assess thermal stability (e.g., melting points ~394–396 K) .
  • Slurry Conversion : Suspend the compound in solvents (e.g., ethanol/water) to isolate metastable phases.

Data Contradiction & Validation

Q. How to address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Variations may stem from purification methods (e.g., column chromatography vs. recrystallization). Validate via:

  • HPLC-PDA : Quantify purity (>95%) and identify byproducts.
  • Replication : Reproduce reactions under documented conditions (e.g., EDCI vs. DCC coupling agents) .

Q. What strategies validate target engagement in mechanistic studies?

  • Methodological Answer :

  • SPR/BLI : Measure real-time binding kinetics to recombinant proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates.
  • Knockout Models : CRISPR/Cas9-edited cell lines to assess phenotype rescue .

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